molecular formula C20H17N3O3 B11129463 N-(7-methoxy-3-quinolyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-(7-methoxy-3-quinolyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B11129463
M. Wt: 347.4 g/mol
InChI Key: VXHQTPFGDZQOME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-methoxy-3-quinolyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methoxy-3-quinolyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multi-step organic reactions. One common approach might include:

    Formation of the Quinolyl Intermediate: Starting with a quinoline derivative, the methoxy group can be introduced via methylation reactions.

    Isoindole Formation: The isoindole moiety can be synthesized through cyclization reactions involving phthalic anhydride and primary amines.

    Coupling Reaction: The final step involves coupling the quinolyl intermediate with the isoindole derivative using acylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-methoxy-3-quinolyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the quinoline or isoindole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(7-methoxy-3-quinolyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine.

    Isoindole Derivatives: Compounds like phthalimide and isoindoline.

Uniqueness

N-(7-methoxy-3-quinolyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is unique due to its specific combination of quinoline and isoindole moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-(7-methoxyquinolin-3-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C20H17N3O3/c1-26-14-7-6-12-8-13(11-21-17(12)9-14)22-19(24)10-18-15-4-2-3-5-16(15)20(25)23-18/h2-9,11,18H,10H2,1H3,(H,22,24)(H,23,25)

InChI Key

VXHQTPFGDZQOME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=C(C=C2C=C1)NC(=O)CC3C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.